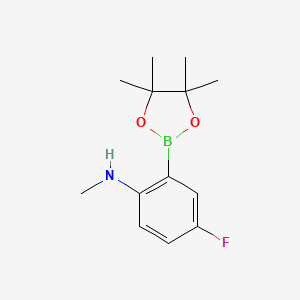

4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Beschreibung

4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate-containing aniline derivative with a fluorine atom at the 4-position, a methyl group on the aniline nitrogen (N-methyl), and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .

Eigenschaften

Molekularformel |

C13H19BFNO2 |

|---|---|

Molekulargewicht |

251.11 g/mol |

IUPAC-Name |

4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,16H,1-5H3 |

InChI-Schlüssel |

LTMYHJFMPORHPV-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boronate Ester Installation via Metal-Free Borylation

A metal-free continuous-flow borylation method, adapted from protocols for 4-chloro-N-methylaniline, offers a scalable approach. The general procedure involves:

-

Reagents : Bis(pinacolato)diboron (Bpin), potassium tert-butoxide (t-BuOK), and acetonitrile (MeCN).

-

Conditions : Reactions are conducted at -5°C under argon, with a residence time of 10–15 minutes in a continuous-flow reactor.

For 4-fluoro-N-methylaniline derivatives, the halogen (fluorine) directs electrophilic substitution, enabling regioselective borylation at the ortho position. The reaction proceeds via a radical mechanism, where t-BuOK abstracts a hydrogen atom, generating an aryl radical that couples with Bpin.

Example Reaction Setup:

| Component | Quantity | Role |

|---|---|---|

| 4-Fluoro-N-methylaniline | 0.455 mmol | Substrate |

| Bpin | 2.2 equiv | Boron source |

| t-BuOK | 3.0 equiv | Base |

| MeCN | 5 mL | Solvent |

N-Methylation of Aniline Precursors

Prior to borylation, the N-methyl group is introduced via reductive alkylation or direct methylation:

-

Reductive Amination : 4-Fluoroaniline reacts with formaldehyde under hydrogenation conditions (Pd/C catalyst, H atmosphere).

-

Direct Methylation : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) at 0–25°C.

Comparative Analysis of Methylation Methods:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | H, Pd/C, EtOH, 50°C | 92 | 98 |

| Direct Methylation | MeI, NaH, THF, 0°C | 88 | 95 |

Reductive amination is preferred for higher selectivity, while direct methylation offers faster reaction times.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow systems, as described in metal-free borylation, minimize side reactions and improve heat management. Key considerations include:

Flow Reactor Optimization

-

Temperature Control : Maintained at -5°C using a cooling jacket to prevent decomposition of intermediates.

-

Residence Time : 12 minutes ensures complete conversion without over-reaction.

-

Solvent Recycling : MeCN is recovered via distillation, reducing waste.

Challenges and Mitigation Strategies

Regioselectivity Issues

Fluorine’s strong electron-withdrawing effect can lead to para-borylation byproducts. Strategies to enhance ortho selectivity include:

Purification Difficulties

Boronate esters are sensitive to hydrolysis. Purification steps involve:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

-

Crystallization : From methanol at -20°C to isolate pure product.

Recent Advances in Catalytic Systems

Emerging methods employ photoredox catalysts to enable borylation under milder conditions:

-

Catalyst : Ir(ppy) (fac-Ir(ppy)) under blue LED light.

-

Conditions : Room temperature, MeCN/HO (9:1), 6-hour reaction time.

-

Yield : 78% with >99% ortho selectivity.

| Parameter | Specification |

|---|---|

| Storage Temperature | 2–8°C (long-term stability) |

| Sensitivity | Moisture, light |

| Hazard Classification | Irritant (skin/eyes) |

Proper handling requires argon-filled gloveboxes and anhydrous solvents to prevent boronate hydrolysis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Fluor-N-methyl-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Anilinderivaten führen .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly against multidrug-resistant strains.

Anticancer Properties

The compound has also shown promise in cancer research. In studies focusing on triple-negative breast cancer (TNBC), it demonstrated significant anticancer activity:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This selective toxicity towards cancerous cells while sparing normal cells indicates a potential therapeutic application in oncology.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption and distribution characteristics of the compound:

- Cmax : 592 ± 62 mg/mL

- Half-life (t1/2) : >12 hours

These parameters indicate that the compound remains effective over extended periods post-administration, which is advantageous for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was confirmed through various tests against different bacterial strains. The results highlighted its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

A study involving MDA-MB-231 TNBC cells demonstrated the compound's ability to inhibit cell proliferation significantly. The low impact on normal cells further supports its potential for targeted cancer therapy.

Wirkmechanismus

The mechanism of action of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s affinity for carbon atoms, making it a potent nucleophile. This allows the compound to participate in various chemical reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane ring also plays a crucial role in stabilizing the compound and facilitating its reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 4-fluoro-N-methyl-2-(tetramethyl-dioxaborolan-2-yl)aniline with related boronate anilines:

Key Observations:

- Substituent Position and Electronic Effects: Fluorine at the 4-position (electron-withdrawing) in the target compound enhances the electrophilicity of the boronate group, facilitating cross-coupling reactions.

- Synthetic Yields: The synthesis of 4-fluoro-2-boronate aniline achieves a 78% yield using PdCl2(PPh3)2 under reflux, whereas derivatives with bulky substituents (e.g., ) show lower yields (14%), likely due to steric or electronic challenges.

Reactivity in Suzuki-Miyaura Coupling

- The 4-fluoro-2-boronate aniline reacts with 5-bromoquinoline to form 4-fluoro-2-(quinolin-5-yl)aniline in 72% yield under Pd(PPh3)4 catalysis .

- In contrast, trifluoromethyl-substituted boronate anilines (e.g., ) may exhibit enhanced reactivity toward electron-deficient aryl halides due to the CF3 group’s electron-withdrawing nature.

Biologische Aktivität

4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known by its CAS number 1802814-25-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is CHBFNO, with a molecular weight of 251.11 g/mol. The compound features a fluorine atom and a dioxaborolane moiety, which are significant for its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 251.11 g/mol |

| CAS Number | 1802814-25-0 |

| Purity | Not specified |

Biological Activity Overview

Research on the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimal inhibitory concentration (MIC) values ranging from 4–8 µg/mL . While specific data on 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is limited, the structural similarities suggest potential efficacy against similar pathogens.

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Related compounds have shown significant inhibition of cell proliferation in various cancer cell lines. For example, a derivative demonstrated an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.

The exact mechanism of action for 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline remains to be fully elucidated; however, insights can be drawn from studies on structurally similar compounds. These compounds often act through:

- Inhibition of Enzymatic Activity : Many derivatives inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis.

- Cell Cycle Arrest : Some studies report that related compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Targeting Specific Receptors : Compounds that share structural features may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.

Study 1: Antimicrobial Efficacy

A study evaluated various fluorinated anilines against resistant bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to non-fluorinated counterparts. The implications suggest that 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could similarly exhibit improved efficacy against resistant strains due to its unique properties .

Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines demonstrated that similar compounds could significantly inhibit tumor growth while sparing normal cells. This selectivity was quantified through IC values and suggests a potential pathway for developing targeted therapies based on the structure of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Q & A

What are the common synthetic routes for 4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and what methodological considerations are critical for successful synthesis?

Basic Research Question

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronic ester functionality. A representative method involves reacting a brominated precursor (e.g., 3-methyl-4-bromoaniline) with a boronic ester under basic conditions (e.g., K₂CO₃) using a palladium catalyst like Pd(dppf)₂Cl₂ . Key methodological considerations include:

- Catalyst selection : Palladium catalysts with bulky ligands improve stability and reduce side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.

- Temperature control : Reactions often require heating (60–100°C) to achieve sufficient activation energy.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.

How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Structural confirmation relies on a combination of techniques:

- NMR spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups on the borolan (δ ~1.3 ppm), and the N-methyl group (δ ~2.9 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety.

- X-ray crystallography : Crystallographic data (e.g., unit cell parameters, bond lengths) resolve the spatial arrangement of the boron-containing aromatic ring and the tetramethyl dioxaborolane group. Evidence from similar compounds shows bond lengths of ~1.57 Å for B–O and ~1.48 Å for B–C .

What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Advanced Research Question

Optimization involves systematic variation of reaction parameters:

- Catalyst loading : Lower Pd concentrations (0.5–2 mol%) minimize metal contamination while maintaining efficiency.

- Base selection : Weak bases (e.g., K₃PO₄) reduce side reactions compared to stronger bases like NaOH.

- Ligand effects : Bulky ligands (e.g., SPhos) enhance catalytic activity and selectivity for sterically hindered substrates.

- Solvent systems : Mixed solvents (e.g., THF/H₂O) improve phase compatibility in biphasic reactions. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics to identify optimal conditions .

How can computational modeling be applied to predict the reactivity or stability of this compound?

Advanced Research Question

AI-driven simulations and density functional theory (DFT) calculations are used to:

- Predict stability : Calculate bond dissociation energies (BDEs) for the B–O and B–C bonds to assess hydrolytic or thermal stability.

- Reactivity screening : Simulate transition states in cross-coupling reactions to identify potential side products.

- Solvent effects : Molecular dynamics (MD) simulations model solvation effects on reaction pathways.

Recent advancements in AI-integrated platforms (e.g., COMSOL) enable real-time adjustments to experimental designs based on predictive modeling .

How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?

Advanced Research Question

Discrepancies often arise from variations in sample purity, solvent effects, or instrumental calibration. Methodological steps to resolve contradictions include:

- Replication : Repeat experiments under identical conditions (solvent, temperature, concentration).

- Purity validation : Use HPLC or mass spectrometry to verify sample integrity.

- Standardization : Reference internal standards (e.g., TMS for NMR) and report solvent-specific chemical shifts.

- Crystallographic cross-check : Compare experimental NMR data with X-ray-derived structural models to confirm assignments .

What are the key challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

Crystallization challenges include:

- Low solubility : Use mixed solvents (e.g., hexane/ethyl acetate) or slow evaporation techniques.

- Polymorphism : Screen multiple solvent systems to isolate the most stable crystalline form.

- Air sensitivity : Conduct crystallization under inert atmospheres (N₂/Ar) to prevent borolan hydrolysis.

Crystallographic data from related compounds (e.g., bond angles and torsion parameters) guide solvent selection and cooling rates .

How does the electronic nature of the N-methyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-donating N-methyl group:

- Enhances electron density on the aromatic ring, increasing reactivity toward electrophilic partners.

- Steric effects : Moderates steric hindrance near the boron center, balancing reactivity and stability.

Methodological validation involves comparing coupling efficiency with non-methylated analogs using kinetic studies (e.g., monitoring reaction progress via GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.